molecular formula C13H20N2O2 B5034650 N-(5-tert-butyl-1,2-oxazol-3-yl)cyclopentanecarboxamide

N-(5-tert-butyl-1,2-oxazol-3-yl)cyclopentanecarboxamide

Cat. No.: B5034650
M. Wt: 236.31 g/mol
InChI Key: YALDNZSFJCJGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-1,2-oxazol-3-yl)cyclopentanecarboxamide is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group at the 5-position of the oxazole ring and a cyclopentanecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)cyclopentanecarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl isocyanide with cyclopentanecarboxylic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,2-oxazol-3-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the oxazole ring .

Scientific Research Applications

N-(5-tert-butyl-1,2-oxazol-3-yl)cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-1,2-oxazol-3-yl)benzenesulfonamide
  • N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chloroacetamide
  • tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate

Uniqueness

N-(5-tert-butyl-1,2-oxazol-3-yl)cyclopentanecarboxamide is unique due to its specific structural features, such as the cyclopentanecarboxamide moiety. This structural uniqueness can impart distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)10-8-11(15-17-10)14-12(16)9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALDNZSFJCJGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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